

bosutinib vs imatinib efficacy safety BFORE trial

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Compound Focus: Bosutinib

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Efficacy and Safety Comparison at 5 Years

The table below summarizes the final efficacy and safety results from the BFORE trial after 5 years of follow-up, comparing **bosutinib** and imatinib in patients with newly diagnosed chronic phase CML [1] [2] [3].

Parameter	Bosutinib (n=268)	Imatinib (n=268)	Comments
Cumulative Efficacy by 60 Months			
Major Molecular Response (MMR)	73.9%	64.6%	Odds Ratio (OR): 1.57 [1] [2]
MR4 (BCR::ABL1 \leq 0.01% IS)	58.2%	48.1%	OR: 1.50 [1] [2]
MR4.5 (BCR::ABL1 \leq 0.0032% IS)	47.4%	36.6%	OR: 1.57 [1] [2]
Landmark Efficacy			
MMR at 12 months (Primary Endpoint)	47.2%	36.9%	P=0.02 [4]
Complete Cytogenetic Response (CCyR) by 12 months	77.2%	66.4%	P=0.0075 [4]

Parameter	Bosutinib (n=268)	Imatinib (n=268)	Comments
Treatment Discontinuation			
Adverse Events (AEs)	25.0%	12.5%	[2] [3]
Lack of Efficacy	5.6%	17.7%	[2] [3]
Common All-Grade TEAEs			
Diarrhea	75.0%	40.4%	[3]
Nausea	37.3%	42.3%	[3]
Increased ALT	33.6%	Not a top AE	[3]
Common Grade 3/4 TEAEs			
Increased ALT	20.9%	<2%	[4] [3]
Thrombocytopenia	14.2%	6.0%	[3]
Increased Lipase	13.4%	5.7%	[3]
Diarrhea	9.0%	<1%	[4] [3]
Neutropenia	7.5%	13.6%	[3]

BFORE Trial Methodology

Study Design and Objective

The BFORE trial was a **multinational, open-label, randomized, phase III study** designed to assess the efficacy and safety of **bosutinib** versus imatinib for the first-line treatment of chronic-phase CML [4] [5].

Patient Population

- **Patients:** 536 adults (≥ 18 years) with newly diagnosed **BCR::ABL1-positive chronic-phase CML** [2].
- **Randomization:** Patients were randomized 1:1 to receive **bosutinib** 400 mg once daily (n=268) or imatinib 400 mg once daily (n=268) [2] [5].
- **Primary Analysis Population:** The primary endpoint was assessed in a **modified Intent-to-Treat (mITT) population**, which included only patients who were Philadelphia chromosome-positive with typical BCR-ABL1 transcripts (e13a2/e14a2) (**bosutinib**, n=246; imatinib, n=241) [4].

Key Endpoints and Assessments

- **Primary Endpoint: Major Molecular Response (MMR) rate at 12 months**, defined as BCR::ABL1 $\leq 0.1\%$ on the International Scale (IS) [4] [2].
- **Key Secondary Endpoints:** Included Complete Cytogenetic Response (CCyR) by 12 months, MMR by 18 months, and cumulative rates of MMR, MR4, and MR4.5 by 60 months [2] [3].
- **Safety Assessments:** Treatment-emergent adverse events (TEAEs) were monitored throughout the treatment period and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [4] [3].

Mechanisms of Action and Key Signaling Pathways

Bosutinib and imatinib are both tyrosine kinase inhibitors (TKIs) that target the BCR-ABL1 oncoprotein, the primary driver of CML pathogenesis. However, they have distinct inhibitory profiles as shown in the pathway diagram below.

The diagram illustrates that:

- **Imatinib** is a selective inhibitor of the **BCR-ABL1**, c-KIT, and PDGFR tyrosine kinases [4].
- **Bosutinib** is a potent dual inhibitor of both **BCR-ABL1** and **SRC family kinases** [4]. This broader inhibitory profile is a key differentiator and may contribute to its efficacy profile.

Interpretation and Clinical Relevance

- **Efficacy Advantage:** **Bosutinib's** superior MMR and deeper MR rates, especially in high Sokal risk patients, may offer faster and more profound disease control [1] [2].

- **Safety Considerations:** The choice involves balancing **bosutinib**'s superior efficacy against its higher rate of specific toxicities (e.g., GI, hepatic) versus imatinib's established long-term safety profile but higher discontinuations due to lack of efficacy [4] [3].
- **First-line Option:** The 5-year BFORE data support **bosutinib** as a valuable first-line treatment standard for chronic-phase CML [1] [2].

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